
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazolylmorpholine family, which has been found to exhibit potent biological activities.
Wissenschaftliche Forschungsanwendungen
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone has been found to exhibit potent biological activities and has potential therapeutic applications. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.
Wirkmechanismus
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been found to activate various pro-apoptotic proteins, such as caspases, which induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. Additionally, it has been found to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone in lab experiments is its potent biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, its multi-step synthesis method allows for the production of large quantities of the compound.
One of the limitations of using this compound in lab experiments is its potential toxicity. While it has been found to exhibit potent biological activities, it may also exhibit toxic effects on normal cells. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its ability to induce apoptosis in various types of cancer cells and its potential to inhibit tumor growth in animal models.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on its ability to inhibit the production of pro-inflammatory cytokines and its potential to alleviate inflammation in animal models.
Finally, research could focus on the potential of this compound as an anti-viral agent. Studies could investigate its ability to inhibit the replication of various viruses and its potential to be used as a treatment for viral infections.
Synthesemethoden
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone involves a multi-step process. The first step involves the synthesis of 2,6-dimethylmorpholine, which is achieved by reacting 2-methyl-1,3-propanediol with morpholine in the presence of a catalyst. The second step involves the synthesis of 1H-indazole-7-carbaldehyde, which is achieved by reacting 2-nitrobenzaldehyde with hydrazine hydrate. Finally, the two compounds are reacted together in the presence of a catalyst to yield this compound.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-17(8-10(2)19-9)14(18)12-5-3-4-11-6-15-16-13(11)12/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWXRZJQBKJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)

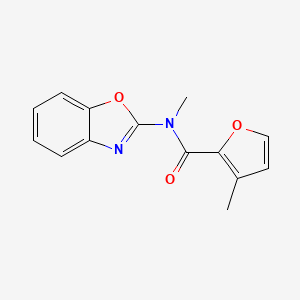
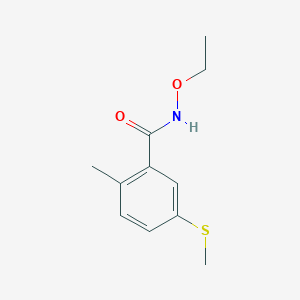
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
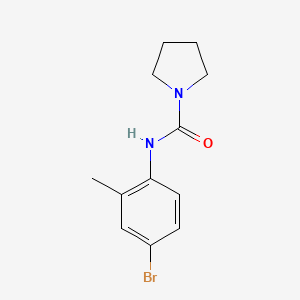
![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)
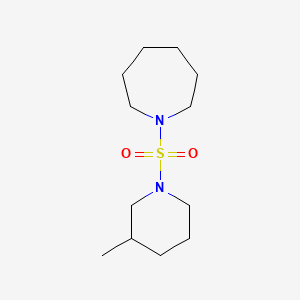
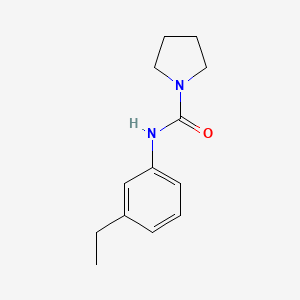

![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)